molecular formula C10H10ClN3 B2496884 quinoline-6-carboximidamide hydrochloride CAS No. 2413868-65-0

quinoline-6-carboximidamide hydrochloride

Cat. No.: B2496884
CAS No.: 2413868-65-0
M. Wt: 207.66
InChI Key: CUBFHXQSPKNSTK-UHFFFAOYSA-N
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Description

Quinoline-6-carboximidamide hydrochloride is a heterocyclic organic compound featuring a quinoline backbone substituted with a carboximidamide group at the 6-position and a hydrochloride salt. Its molecular formula is reported as C₁₀H₁₁ClN₄ (calculated molecular weight: 234.22 g/mol), though discrepancies exist in the literature (e.g., a conflicting formula of C₁₀H₈N₂O₄ with a molecular weight of 220.19 g/mol and CAS 866473-10-1 is noted in commercial catalogs) .

Properties

IUPAC Name

quinoline-6-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;/h1-6H,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXPIAQGIUGZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protocol (Adapted from,,)

  • Reagents : Quinoline-6-carbonitrile, hydroxylamine hydrochloride (2.5 eq), glacial acetic acid.
  • Conditions : Reflux at 70–90°C for 20 hours.
  • Workup : Acidification to pH 4 with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.
  • Yield : 71–91%.

Mechanistic Insight :
The nitrile undergoes nucleophilic attack by hydroxylamine, forming an intermediate oxime. Subsequent dehydration and protonation yield the amidine, stabilized as the hydrochloride salt.

Acyl Chloride Intermediate Route

Quinoline-6-carboxylic acid serves as a precursor for amidine synthesis via acyl chloride formation.

Protocol (Adapted from,)

  • Step 1 (Acyl Chloride Formation) :
    • Reflux quinoline-6-carboxylic acid with thionyl chloride (1.2 eq) in dry toluene (4–6 h, 100–110°C).
    • Remove excess thionyl chloride under vacuum.
  • Step 2 (Amidine Formation) :
    • Treat acyl chloride with ammonium chloride (1.5 eq) in acetone at 0°C.
    • Stir overnight, concentrate, and precipitate with ice-cold water.
  • Yield : 47–66%.

Advantages : Scalable for bulk synthesis; avoids nitrile intermediates.

Heterocyclic Functionalization via Vilsmeier-Haack Reaction

This method introduces amidine groups during heterocycle formation.

Protocol (From)

  • Reagents : 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, POCl₃, DMF.
  • Conditions : Reflux in DMF/POCl₃ (1:2 v/v) at 110°C for 8 hours.
  • Workup : Quench with ice, neutralize with NaHCO₃, extract with CH₂Cl₂.
  • Yield : 46%.

Application : Efficient for fused quinoline-amidine derivatives.

Suzuki Coupling for Functionalized Derivatives

Palladium-catalyzed coupling introduces substituents to the quinoline core.

Protocol (From)

  • Reagents : 6-Bromoquinoline-3-carboximidamide, arylboronic acids, PdCl₂(dppf), K₂CO₃.
  • Conditions : DME/H₂O (3:1), 90°C, 12 hours.
  • Yield : 60–85%.

Key Insight : Enhances structural diversity for structure-activity relationship (SAR) studies.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Complexity
Nitrile-to-Amidine Quinoline-6-carbonitrile NH₂OH·HCl, AcOH 71–91 Low
Acyl Chloride Quinoline-6-carboxylic acid SOCl₂, NH₄Cl 47–66 Moderate
Vilsmeier-Haack Quinolinone derivative POCl₃, DMF 46 High
Suzuki Coupling Bromoquinoline amidine PdCl₂(dppf), ArB(OH)₂ 60–85 High

Challenges and Optimization Strategies

  • Purity Issues : Recrystallization from ethanol/water (3:1) improves purity to >95%.
  • Side Reactions : Over-reduction of nitriles to amines can occur; use stoichiometric NH₂OH·HCl to suppress.
  • Scale-Up : Continuous flow systems reduce reaction times for nitrile conversions.

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction may produce quinoline-6-carboxamide .

Scientific Research Applications

Quinoline-6-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-6-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Quinoline Cores

  • 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)quinoline-6-carboximidamide Trihydrochloride (DB1504): Molecular Formula: C₂₂H₂₀Cl₃N₅S (MW: 513.84 g/mol). Key Features: Incorporates a thiophene-phenylcarbamimidoyl substituent, enhancing DNA-binding affinity. Synthesized in 79% yield, it exhibits potent inhibition of HOXA9, a transcription factor implicated in leukemia . Pharmacological Differentiation: Unlike quinoline-6-carboximidamide hydrochloride, DB1504’s extended aromatic system improves specificity for AT-rich DNA sequences, as evidenced by its lower IC₅₀ in transcriptional assays .

Carboximidamide Derivatives with Non-Quinoline Scaffolds

  • 4-tert-Butylbenzene-1-carboximidamide Hydrochloride: Molecular Formula: C₁₂H₁₇ClN₂ (MW: 224.73 g/mol). Key Features: A benzene-based analog lacking the quinoline heterocycle. This simplification reduces π-π stacking interactions with DNA, leading to weaker binding compared to quinoline derivatives .

Alkaloid Hydrochlorides

  • Berberine Hydrochloride (C₂₀H₁₈ClNO₄): Molecular Weight: 371.82 g/mol. Key Features: A benzylisoquinoline alkaloid with antimicrobial and anti-inflammatory properties. Unlike this compound, berberine interacts with microbial cell membranes rather than nucleic acids .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Pharmacological Activity
This compound C₁₀H₁₁ClN₄ 234.22 866473-10-1* DNA minor-groove binding, HOXA9 inhibition
DB1504 (Trihydrochloride) C₂₂H₂₀Cl₃N₅S 513.84 Not reported High-affinity AT-DNA binding
4-tert-Butylbenzene-1-carboximidamide HCl C₁₂H₁₇ClN₂ 224.73 EN300-868134 Weak nucleic acid interaction
Berberine hydrochloride C₂₀H₁₈ClNO₄ 371.82 633-65-8 Antimicrobial, membrane disruption

*CAS number conflicts with molecular weight in some sources .

Analytical Methodologies for Characterization

  • RP-HPLC: Widely used for purity assessment of carboximidamide derivatives.
  • ¹H NMR: Critical for confirming exchangeable protons (e.g., NH₂ groups in DB1504 at δ 9.42–9.50 ppm), a feature shared with this compound .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing quinoline-6-carboximidamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example, a related compound, (Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride, is synthesized via nitration, reduction, and subsequent imidoylation, with critical intermediates purified using column chromatography . To optimize purity, reaction conditions (e.g., temperature, solvent polarity) and post-synthetic workup (e.g., recrystallization in ethanol/water mixtures) are key. Yield improvements (up to 79%) are achieved by using anhydrous THF and lithium bis(trimethylsilyl)amide (LiN(TMS)₂) as a base .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Adhere to strict safety measures:

  • Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of fine particulates or vapors .
  • Store in airtight containers under inert gas (e.g., argon) to prevent degradation, and dispose of unused material via certified hazardous waste protocols .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopic Analysis : ¹H NMR (DMSO-d₆, δ 9.42–9.50 ppm for exchangeable protons) and LC-MS for molecular ion confirmation .
  • Structural Validation : SMILES notation (e.g., C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1) and InChIKey (DIMCRNMCHZWYNQ-RAXLEYEMSA-N) for computational verification .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) to confirm ≥95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect the biological activity of quinoline-6-carboximidamide derivatives?

  • Methodological Answer : Modifications at the carboximidamide group or quinoline ring alter bioactivity. For example:

  • Metal Chelation : The imidamide moiety binds transition metals (e.g., Fe³⁺, Cu²⁺), impacting antimicrobial activity. Competitive binding assays (e.g., EDTA displacement) quantify affinity .
  • DNA Interaction : Derivatives like DB1504 (a trihydrochloride analogue) inhibit transcription factors (e.g., HOXA9) via groove binding. Fluorescence quenching assays and molecular docking validate interactions .
  • SAR Studies : Replace the chloride with methoxy or ethoxy groups to assess solubility-bioactivity trade-offs .

Q. What analytical strategies resolve data inconsistencies in reported interaction studies (e.g., conflicting binding affinities)?

  • Methodological Answer : Address contradictions via:

  • Reproducibility Checks : Standardize buffer conditions (pH, ionic strength) and use internal controls (e.g., known binders like ethidium bromide) .
  • Orthogonal Methods : Combine isothermal titration calorimetry (ITC) with surface plasmon resonance (SPR) to cross-validate binding constants .
  • Error Analysis : Quantify variability in triplicate experiments using coefficient of variation (CV < 15%) and report confidence intervals .

Q. What computational challenges arise in modeling quinoline-6-carboximidamide’s interactions with biological targets?

  • Methodological Answer : Key challenges include:

  • Tautomerism : The compound’s tautomeric forms (e.g., imine/enamine) require multi-conformational docking. Use density functional theory (DFT) to identify energetically favorable states .
  • Solvent Effects : Explicit solvent models (e.g., TIP3P water) improve accuracy in molecular dynamics simulations .
  • Validation : Compare computational binding energies with experimental ITC data to refine force field parameters .

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